molecular formula C13H14ClN7 B12269032 4-chloro-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole

4-chloro-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole

Cat. No.: B12269032
M. Wt: 303.75 g/mol
InChI Key: YMWFUAJHQOLFGR-UHFFFAOYSA-N
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Description

4-chloro-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a chloro group and a triazolopyridazine moiety

Preparation Methods

The synthesis of 4-chloro-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazolopyridazine moiety: This can be achieved by reacting 3-methyl-[1,2,4]triazole with a suitable pyridazine derivative under specific conditions.

    Azetidine ring formation: The azetidine ring is introduced by reacting the triazolopyridazine intermediate with an appropriate azetidine precursor.

    Pyrazole ring formation: The final step involves the formation of the pyrazole ring by reacting the intermediate with a suitable pyrazole precursor, followed by chlorination to introduce the chloro group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

4-chloro-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole undergoes various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization reactions: The triazolopyridazine moiety can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The triazolopyridazine moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds to 4-chloro-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole include:

The uniqueness of this compound lies in its combination of the triazolopyridazine, azetidine, and pyrazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14ClN7

Molecular Weight

303.75 g/mol

IUPAC Name

6-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C13H14ClN7/c1-9-16-17-12-2-3-13(18-21(9)12)19-5-10(6-19)7-20-8-11(14)4-15-20/h2-4,8,10H,5-7H2,1H3

InChI Key

YMWFUAJHQOLFGR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)CN4C=C(C=N4)Cl

Origin of Product

United States

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